(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a bromofuran ring, a dimethylphenyl group, and a diazinane-2,4,6-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a condensation reaction with a suitable aldehyde to form the bromofuran-methylidene derivative. The final step involves the cyclization of this intermediate with 1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The bromofuran ring can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran ring can yield furanones, while nucleophilic substitution can produce a variety of substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its bromofuran moiety can be tagged with fluorescent or radioactive labels, making it useful for imaging and tracking studies.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests possible activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromofuran moiety can interact with enzymes or receptors, leading to the modulation of their activity. The diazinane-2,4,6-trione core can form hydrogen bonds with biological macromolecules, stabilizing the compound’s binding to its target. These interactions can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(5-chlorofuran-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
- (5E)-5-[(5-fluorofuran-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
- (5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione lies in its bromofuran moiety, which imparts distinct chemical reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13BrN2O4 |
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Molecular Weight |
389.2 g/mol |
IUPAC Name |
(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H13BrN2O4/c1-9-5-10(2)7-11(6-9)20-16(22)13(15(21)19-17(20)23)8-12-3-4-14(18)24-12/h3-8H,1-2H3,(H,19,21,23)/b13-8+ |
InChI Key |
DJBYTVBTKLVMRA-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(O3)Br)/C(=O)NC2=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)Br)C(=O)NC2=O)C |
Origin of Product |
United States |
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